molecular formula C9H11NO2 B099475 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine CAS No. 17413-10-4

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine

Cat. No. B099475
CAS RN: 17413-10-4
M. Wt: 165.19 g/mol
InChI Key: FUDYRLUSXBRPIA-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine” is a chemical compound with the CAS Number: 17413-10-4 . It has a molecular weight of 165.19 and its IUPAC name is 2,3-dihydro-1,4-benzodioxin-6-ylmethanamine . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine” is 1S/C9H11NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine” is a liquid at room temperature . It is stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

B-Raf Kinase Inhibitors

  • Compounds containing (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine have been synthesized and evaluated for their inhibitory activities against B-Raf kinase, which is significant in treating melanoma (Yang et al., 2012).

Organic Light-Emitting Devices

  • Derivatives of this compound have been utilized in the development of non-doped blue organic light-emitting devices (OLEDs). These compounds play a role in the up-conversion of triplets to singlets, contributing to the efficiency of OLEDs (Jayabharathi et al., 2018).

Dopamine D4 Receptor Ligands

  • Research has explored the use of fluorine-18 labeled derivatives of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine as ligands for dopamine D4 receptors. These compounds have potential applications in imaging studies using positron emission tomography (PET) (Kügler et al., 2011).

Antimicrobial Agents

  • Synthesized derivatives have demonstrated antibacterial and antifungal activities. Such compounds are useful in the development of new antimicrobial agents, contributing to the fight against drug-resistant infections (Shinde et al., 2021).

Neolignan Synthesis

  • Novel methods have been developed using (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine for the synthesis of neolignans, which are important in various pharmaceutical applications (Ganesh et al., 2001).

Synthesis of Molecular Structures

  • This compound is used in the synthesis of complex molecular structures, demonstrating its utility in diverse chemical reactions and syntheses (Dong & Xu, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDYRLUSXBRPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169765
Record name 2,3-Dihydro-1,4-benzodioxin-6-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine

CAS RN

17413-10-4
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17413-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxin-6-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzodioxin-6-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxin-6-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Jayabharathi, R Ramya, V Thanikachalam, P Jeeva… - RSC …, 2019 - pubs.rsc.org
A series of efficient blue-emitting materials, namely, Cz-DPVI, Cz-DMPVI, Cz-DEPVI and TPA-DEPVI, possessing a donor–acceptor architecture with dual carrier transport properties …
Number of citations: 8 pubs.rsc.org
R Liu, K Marshall, R Ma, KLT Pham, G Shetye, Z Liu… - Bioorganic …, 2022 - Elsevier
The imidazo[1,2-a]pyridine-3-carboxyamides (IAPs) are a unique class of compounds endowed with impressive nanomolar in vitro potency against Mycobacterium tuberculosis (Mtb) as …
Number of citations: 1 www.sciencedirect.com
B Takahashi, H Funami, M Shibata… - Chemical and …, 2015 - jstage.jst.go.jp
Structural optimization of 2-aminonicotinamide derivatives as ghrelin receptor inverse agonists is reported. So as to avoid mechanism-based inactivation (MBI) of CYP3A4, 1, 3-…
Number of citations: 1 www.jstage.jst.go.jp
V Ramavath, BD Rupanawar, SG More… - New Journal of …, 2021 - pubs.rsc.org
We have developed hypervalent iodine(III) induced oxidative olefination of primary and secondary benzylamines using 2C-Wittig reagents, which provides easy access to α,β-…
Number of citations: 3 pubs.rsc.org

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